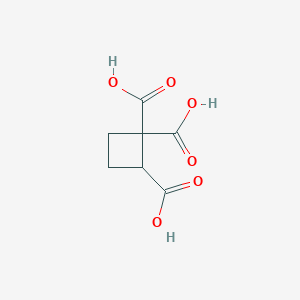
1,1,2-Cyclobutanetricarboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2-Cyclobutanetricarboxylicacid is an organic compound with the molecular formula C7H8O6 It features a cyclobutane ring substituted with three carboxylic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,2-Cyclobutanetricarboxylicacid can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as a tricarboxylic acid derivative, under acidic or basic conditions. For instance, the cyclization of 1,1,2-propanetricarboxylic acid under acidic conditions can yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,2-Cyclobutanetricarboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert carboxylic acids to acyl chlorides, which can then undergo further substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.
Applications De Recherche Scientifique
1,1,2-Cyclobutanetricarboxylicacid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex cyclic structures.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carboxylic acids.
Medicine: Research into potential pharmaceutical applications includes exploring its derivatives for therapeutic uses.
Industry: It is utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism by which 1,1,2-Cyclobutanetricarboxylicacid exerts its effects depends on its interactions with other molecules. The carboxylic acid groups can participate in hydrogen bonding, coordination with metal ions, and other interactions that influence its reactivity and properties. Molecular targets and pathways involved include enzyme active sites and receptor binding sites in biological systems.
Comparaison Avec Des Composés Similaires
1,1,2-Cyclobutanetricarboxylicacid can be compared with other cyclobutane derivatives, such as:
1,2,3,4-Cyclobutanetetracarboxylic acid: This compound has four carboxylic acid groups and is used in similar applications but offers different reactivity due to the additional carboxyl group.
Cyclobutane-1,1-dicarboxylic acid: With only two carboxylic acid groups, this compound has different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and potential for diverse applications.
Propriétés
Numéro CAS |
2144-31-2 |
|---|---|
Formule moléculaire |
C7H8O6 |
Poids moléculaire |
188.13 g/mol |
Nom IUPAC |
cyclobutane-1,1,2-tricarboxylic acid |
InChI |
InChI=1S/C7H8O6/c8-4(9)3-1-2-7(3,5(10)11)6(12)13/h3H,1-2H2,(H,8,9)(H,10,11)(H,12,13) |
Clé InChI |
CMLOVBIZVAKNJA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1C(=O)O)(C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-[3,5-bis(3-methoxy-4-methoxycarbonylphenyl)phenyl]-2-methoxybenzoate](/img/structure/B12081148.png)

![2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid](/img/structure/B12081182.png)


![3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B12081193.png)
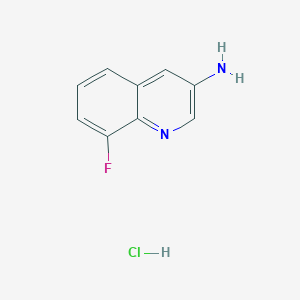
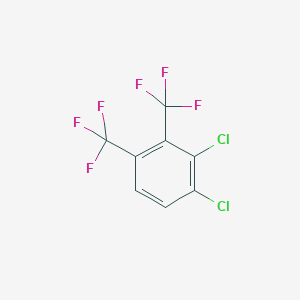

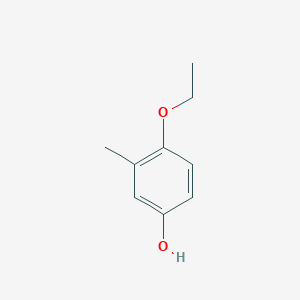
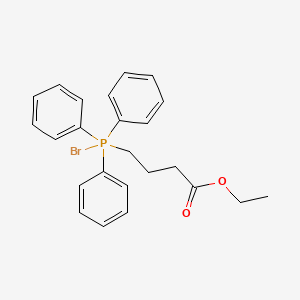

amino}methyl)cyclohexane-1-carboxylic acid](/img/structure/B12081239.png)
